Ciclesonide

Catalog No.
S523702
CAS No.
126544-47-6
M.F
C32H44O7
M. Wt
540.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ciclesonide

CAS Number

126544-47-6

Product Name

Ciclesonide

IUPAC Name

[2-[(1S,2S,4R,6R,8S,9S,11S,12S,13R)-6-cyclohexyl-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 2-methylpropanoate

Molecular Formula

C32H44O7

Molecular Weight

540.7 g/mol

InChI

InChI=1S/C32H44O7/c1-18(2)28(36)37-17-25(35)32-26(38-29(39-32)19-8-6-5-7-9-19)15-23-22-11-10-20-14-21(33)12-13-30(20,3)27(22)24(34)16-31(23,32)4/h12-14,18-19,22-24,26-27,29,34H,5-11,15-17H2,1-4H3/t22-,23-,24-,26+,27+,29+,30-,31-,32+/m0/s1

InChI Key

LUKZNWIVRBCLON-GXOBDPJESA-N

SMILES

Array

solubility

1.57e-03 g/L

Synonyms

(R)-11beta,16alpha,17,21-tetrahydroxypregna-1,4-diene-3,20-dione cyclic 16,17-acetal with cyclohexanecarboxaldehyde, 21-isobutyrate, Alvesco, ciclesonide, Omnaris

Canonical SMILES

CC(C)C(=O)OCC(=O)C12C(CC3C1(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)OC(O2)C6CCCCC6

Isomeric SMILES

CC(C)C(=O)OCC(=O)[C@@]12[C@H](C[C@@H]3[C@@]1(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)O)C)O[C@H](O2)C6CCCCC6

The exact mass of the compound Ciclesonide is 540.3087 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Therapeutic Uses - Anti-Allergic Agents - Supplementary Records. It belongs to the ontological category of organic molecular entity in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Ciclesonide (CAS 126544-47-6) is a highly lipophilic, non-halogenated synthetic glucocorticoid prodrug utilized for localized respiratory delivery. Unlike traditional active-state corticosteroids, ciclesonide relies on intracellular airway esterases for conversion into its active metabolite, desisobutyryl-ciclesonide (des-CIC). From a procurement and formulation perspective, its high solubility in hydrofluoroalkane (HFA) propellants allows it to be formulated as a stable true solution rather than a suspension. This specific physicochemical profile enables the generation of extra-fine aerosol particles, ensuring >50% peripheral airway deposition while minimizing premature oropharyngeal impact[1].

Substituting ciclesonide with common in-class alternatives like budesonide or fluticasone propionate fundamentally alters both formulation processability and systemic safety profiles. Standard inhaled corticosteroids are typically formulated as suspensions, which are prone to particle settling and generate larger aerosol droplets that prematurely deposit in the upper respiratory tract. In contrast, ciclesonide's compatibility with solution-based HFA systems prevents settling and yields a significantly smaller Mass Median Aerodynamic Diameter (MMAD). Furthermore, substituting this prodrug with an active-state analog bypasses the localized esterase-activation mechanism, drastically increasing unintended systemic receptor binding and oral bioavailability, which complicates safety-focused therapeutic development [1].

Aerosol Formulation Processability and Particle Size

Ciclesonide is highly soluble in HFA propellants, allowing for a true solution formulation, whereas fluticasone propionate must be formulated as a suspension. This physicochemical difference results in a quantified Mass Median Aerodynamic Diameter (MMAD) of 1.1 to 2.1 µm for ciclesonide, compared to approximately 2.6 µm for fluticasone propionate suspensions. This extra-fine particle size drives over 50% deep lung deposition while minimizing oropharyngeal waste [1].

Evidence DimensionMass Median Aerodynamic Diameter (MMAD)
Target Compound Data1.1 - 2.1 µm (Solution formulation)
Comparator Or BaselineFluticasone propionate: ~2.6 µm (Suspension formulation)
Quantified Difference~20-50% reduction in median aerodynamic diameter
ConditionsHFA-pressurized metered-dose inhaler (pMDI) aerosolization

Enables the manufacturing of stable, suspension-free solution inhalers that achieve greater deep-lung targeting without particle settling issues.

Target-Specific Prodrug Activation

Ciclesonide serves as an inactive precursor with a Relative Receptor Affinity (RBA) of only 12 (relative to dexamethasone at 100). Upon cleavage by pulmonary esterases, it converts to desisobutyryl-ciclesonide (des-CIC), which exhibits an RBA of 1200. This 100-fold increase in binding affinity ensures that pharmacological activity is heavily restricted to the target tissue, unlike budesonide, which enters the system already possessing an RBA of approximately 935 [1].

Evidence DimensionRelative Receptor Affinity (RBA vs Dexamethasone = 100)
Target Compound DataCiclesonide = 12; Active Metabolite (des-CIC) = 1200
Comparator Or BaselineBudesonide = ~935 (Active upon administration)
Quantified Difference100-fold affinity amplification upon local esterase activation
ConditionsIn vitro glucocorticoid receptor binding assay

Justifies the selection of ciclesonide for localized delivery models where pre-activation systemic exposure must be strictly minimized.

Systemic Safety via Oral Bioavailability

A critical procurement differentiator for ciclesonide is its exceptionally low systemic exposure profile. The oral bioavailability of swallowed ciclesonide and its active metabolite is less than 1%, owing to incomplete absorption and high first-pass metabolism. In contrast, budesonide exhibits an oral bioavailability of approximately 11%. This quantitative gap significantly reduces the risk of systemic corticosteroid side effects [1].

Evidence DimensionOral Bioavailability
Target Compound Data<1%
Comparator Or BaselineBudesonide: ~11%
Quantified Difference>10-fold reduction in systemic bioavailability
ConditionsIn vivo pharmacokinetic tracking of swallowed dose

Critical for developing high-safety-margin respiratory therapies where swallowed fractions must not induce systemic toxicity.

Free-Drug Limitation via Plasma Protein Binding

Any fraction of the active metabolite (des-CIC) that escapes into systemic circulation is heavily neutralized by plasma proteins. Des-CIC is >99% bound to plasma proteins, leaving less than 1% as pharmacologically active free drug. Budesonide, by comparison, leaves approximately 12% of the drug unbound in plasma. This extreme protein binding further insulates the systemic circulation from off-target glucocorticoid activity [1].

Evidence DimensionPlasma Protein Binding
Target Compound Data>99% bound (<1% free)
Comparator Or BaselineBudesonide: ~88% bound (~12% free)
Quantified Difference>10-fold reduction in circulating free active drug
ConditionsIn vitro human plasma protein binding assay

Provides a secondary pharmacokinetic safety mechanism, making it the preferred API for formulations requiring strict systemic isolation.

Extra-Fine Aerosol Solution Development

Because ciclesonide dissolves completely in HFA propellants, it is selected as the API for formulating extra-fine solution-based metered-dose inhalers (pMDIs) with MMADs below 2.0 µm, avoiding the aggregation and settling issues inherent to fluticasone suspensions [1].

Tissue-Targeted Prodrug Activation Models

Ciclesonide's 100-fold increase in receptor binding affinity upon esterase cleavage makes it a standard benchmark compound for studying localized prodrug activation and lung-specific drug metabolism [2].

Low-Systemic-Exposure Respiratory Therapies

Driven by its <1% oral bioavailability and >99% protein binding, ciclesonide is heavily utilized in the development of pediatric or high-dose respiratory formulations where systemic growth suppression or adrenal interference must be strictly avoided [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

5.3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

540.30870374 Da

Monoisotopic Mass

540.30870374 Da

Heavy Atom Count

39

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

S59502J185

GHS Hazard Statements

Aggregated GHS information provided by 8 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H360 (25%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H361 (87.5%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H373 (25%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H413 (12.5%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the treatment of nasal symptoms associated with seasonal and perennial allergic rhinitis in adults and adolescents 12 years of age and older.
For the alleviation of clinical signs of severe equine asthma (formerly known as Recurrent Airway Obstruction – (RAO), Summer Pasture Associated Recurrent Airway Obstruction – (SPA-RAO)).

Drug Classes

Breast Feeding; Lactation; Milk, Human; Corticosteroids, Inhaled; Glucocorticoids; Anti-Inflammatory Agents

Pharmacology

Ciclesonide is a pro-drug that is enzymatically hydrolyzed to a pharmacologically active metabolite, C21-desisobutyryl-ciclesonide (des-ciclesonide or RM1) following intranasal application. Des-ciclesonide has anti-inflammatory activity with affinity for the glucocorticoid receptor that is 120 times higher than the parent compound. The precise mechanism through which ciclesonide affects allergic rhinitis symptoms is not known. Corticosteroids have been shown to have a wide range of effects on multiple cell types (e.g., mast cells, eosinophils, neutrophils, macrophages, and lymphocytes) and mediators (e.g., histamine, eicosanoids, leukotrienes, and cytokines) involved in allergic inflammation.
Ciclesonide is a nonhalogenated, synthetic, inhaled corticosteroid (ICS) with anti-inflammatory and potential antiviral activities. Upon administration by oral inhalation into the lungs, ciclesonide (CIC) is converted by local esterases to its active metabolite desisobutyryl-ciclesonide (des-CIC), which binds to intracellular glucocorticoid receptors (GRs). The ligand-bound GRs regulate gene expressions, which lead to inhibitory activities against multiple cell types, such as mast cells, eosinophils, basophils, lymphocytes, macrophages and neutrophils, and various mediators associated with inflammation, such as histamine, eicosanoids, leukotrienes and cytokines. In addition, ciclesonide may suppress the replication of human coronavirus by targeting viral nonstructural protein 15 (NSP15).

MeSH Pharmacological Classification

Glucocorticoids

ATC Code

QR03BA08
R - Respiratory system
R01 - Nasal preparations
R01A - Decongestants and other nasal preparations for topical use
R01AD - Corticosteroids
R01AD13 - Ciclesonide
R - Respiratory system
R03 - Drugs for obstructive airway diseases
R03B - Other drugs for obstructive airway diseases, inhalants
R03BA - Glucocorticoids
R03BA08 - Ciclesonide

Mechanism of Action

Glucocorticoids such as ciclesonide can inhibit leukocyte infiltration at the site of inflammation, interfere with mediators of inflammatory response, and suppress humoral immune responses. The antiinflammatory actions of glucocorticoids are thought to involve phospholipase A2 inhibitory proteins, lipocortins, which control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes. Ciclesonide reduces inflammatory reaction by limiting the capillary dilatation and permeability of the vascular structures. These compounds restrict the accumulation of polymorphonuclear leukocytes and macrophages and reduce the release of vasoactive kinins. Recent research suggests that corticosteroids may inhibit the release of arachidonic acid from phospholipids, thereby reducing the formation of prostaglandins. Ciclesonide is a glucocorticoid receptor agonist. On binding, the corticoreceptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes. The DNA bound receptor then interacts with basic transcription factors, causing an increase or decrease in expression of specific target genes, including suppression of IL2 (interleukin 2) expression.

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
3-Ketosteroid receptor
NR3C1 (GR) [HSA:2908] [KO:K05771]

Pictograms

Health Hazard

Health Hazard

Other CAS

126544-47-6
141845-82-1

Absorption Distribution and Excretion

Ciclesonide and des-ciclesonide have negligible oral bioavailability (both less than 1%) due to low gastrointestinal absorption and high first-pass metabolism. The intranasal administration of ciclesonide at recommended doses results in negligible serum concentrations of ciclesonide.
152 L/hr [Following IV administration of 800 mcg of ciclesonide]

Metabolism Metabolites

Des-ciclesonide undergoes metabolism in the liver to additional metabolites mainly by the cytochrome P450 (CYP) 3A4 isozyme and to a lesser extent by CYP 2D6.

Wikipedia

Ciclesonide

Use Classification

Veterinary drugs -> Respiratory system, Other drugs for obstructive airway diseases, inhalants -> Veterinary pharmacotherapeutic group -> EMA Drug Category
Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

Dates

Last modified: 08-15-2023
1: Sun YH, Ge LT, Jiang JX, Shen HJ, Jia YL, Dong XW, Sun Y, Xie QM. Formoterol
2: Mallol J, Aguirre V, Gallardo A, Cortez E, Sánchez C, Riquelme C, Córdova P,
3: Kim CH, Kim JK, Kim HJ, Cho JH, Kim JS, Kim YD, Lee HM, Kim SW, Cho KS, Lee
4: Jamaati H, Malekmohammad M, Fahimi F, Najafi A, Hashemian SM. Efficacy of
5: Burghuber OC, Köberl G, Lenk-Feik S, Schantl M, Sander P, Hammer A.
6: Chiu KC, Chou YL, Hsu JY, Lin MS, Lin CH, Chou PC, Chou CL, Wang CH, Kuo HP.
7: Marczak J, Ciebiada M, Górski P. Switching from systemic steroids to
8: van der Molen T, Kocks JW. The efficacy and safety of inhaled corticosteroids:
9: Emanuel IA, Blaiss MS, Meltzer EO, Evans P, Connor A. Nasal deposition of
10: Berger WE, Prenner B, Turner R, Meltzer EO. A patient preference and
11: A patient preference and satisfaction study of ciclesonide nasal aerosol and
12: Ciclesonide: long-term treatment of persistent asthma--no clear progress.
13: Bateman ED. Efficacy and safety of high-dose ciclesonide for the treatment of
14: Mårs U, d'Argy R, Hallbeck K, Miller-Larsson A, Edsbäcker S. Tissue
15: Srinivas NR, Ahlawat P, Shaik JB. Allometric modeling of ciclesonide, a
16: Nakaji H, Petrova G, Matsumoto H, Iwata T, Ito I, Oguma T, Inoue H, Tajiri T,
17: Kramer S, Rottier BL, Scholten RJ, Boluyt N. Ciclesonide versus other inhaled
18: Nave R, Mueller H. From inhaler to lung: clinical implications of the
19: Teramoto T, Matsui E, Fukao T, Sakai K, Yonezawa H, Kato Z, Ohnishi H, Kaneko
20: Salava A, Alanko K, Hyry H. A case of systemic allergic dermatitis caused by

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